

# What is N-Benzoyl-Gly-His-Leu hydrate?

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## Compound of Interest

Compound Name: *N-Benzoyl-Gly-His-Leu hydrate*

Cat. No.: *B1591264*

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An In-Depth Technical Guide to **N-Benzoyl-Gly-His-Leu Hydrate**: A Substrate for Angiotensin-Converting Enzyme (ACE) Activity Assays

## Introduction

**N-Benzoyl-Gly-His-Leu hydrate**, also commonly referred to as Hippuryl-Histidyl-Leucine (HHL), is a synthetic tripeptide that serves as a cornerstone substrate for the in vitro measurement of Angiotensin-Converting Enzyme (ACE) activity.<sup>[1][2]</sup> ACE (EC 3.4.15.1) is a central component of the renin-angiotensin system (RAS), a critical pathway in the regulation of blood pressure and cardiovascular homeostasis.<sup>[3][4]</sup> The enzyme's primary physiological role is the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.<sup>[3]</sup> Given its importance, the modulation of ACE activity is a primary target for antihypertensive therapeutics.

This guide provides a comprehensive overview of **N-Benzoyl-Gly-His-Leu hydrate**, detailing its physicochemical properties, mechanism of action as an ACE substrate, and its application in robust and reliable enzyme activity assays. The content is tailored for researchers, scientists, and drug development professionals engaged in cardiovascular research and the screening of potential ACE inhibitors.

## Physicochemical Characterization

**N-Benzoyl-Gly-His-Leu hydrate** is a polypeptide derivative valued for its stability and specific interaction with ACE.<sup>[5][6]</sup> Its chemical structure is designed to mimic the C-terminal portion of angiotensin I, making it an ideal substrate for enzymatic cleavage.

## Key Properties

The fundamental properties of **N-Benzoyl-Gly-His-Leu hydrate** are summarized below for ease of reference in experimental design.

Property	Value	Source(s)
Synonyms	N-Hippuryl-His-Leu hydrate, N-Benzoylglycyl-L-histidyl-L-leucine hydrate	[1][7]
CAS Number	207386-83-2	[1][5][7]
Molecular Formula	C <sub>21</sub> H <sub>27</sub> N <sub>5</sub> O <sub>5</sub> • xH <sub>2</sub> O	[1][7]
Formula Weight	429.47 g/mol (anhydrous basis)	[1][7][8]
Appearance	White to off-white crystalline solid or powder	[1]
Purity	Typically ≥98%	[1]
Solubility	DMF: ~16 mg/mL DMSO: ~14 mg/mL Ethanol: ~2 mg/mL PBS (pH 7.2): ~1 mg/mL H <sub>2</sub> O: ~10 mg/mL	[1][9]

## Storage and Stability

Proper storage is critical to maintain the integrity of the peptide. For long-term use, **N-Benzoyl-Gly-His-Leu hydrate** should be stored at -20°C, where it remains stable for at least four years. [1] For short-term use, solutions can be prepared, but repeated freeze-thaw cycles should be avoided. The compound is typically shipped at ambient temperature, reflecting its stability over short durations. [1][10]

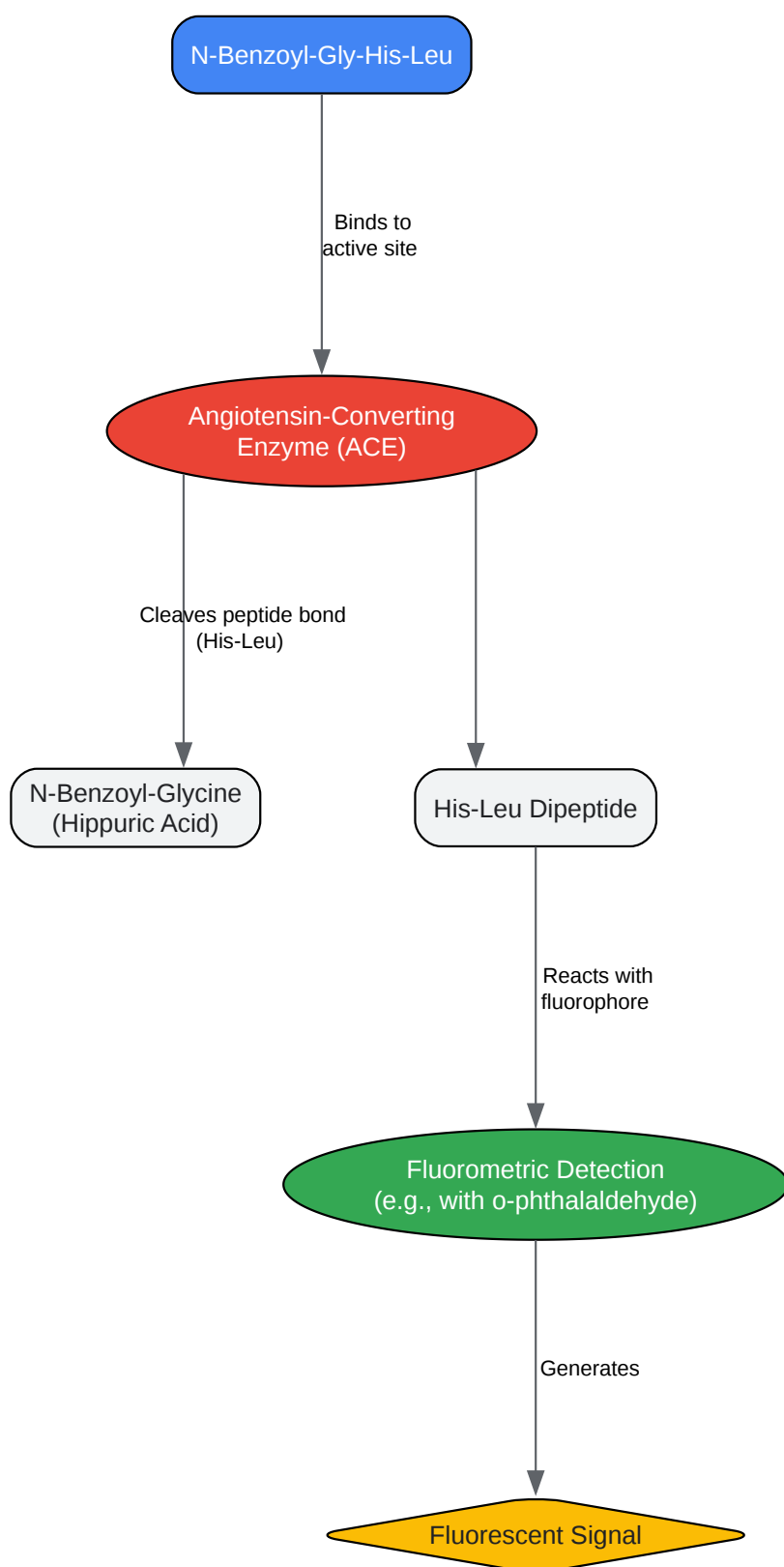
## Mechanism of Action and Detection Principle

The utility of N-Benzoyl-Gly-His-Leu as a substrate lies in its specific cleavage by ACE and the subsequent ability to quantify the reaction products.

## Enzymatic Cleavage

ACE is a dipeptidyl carboxypeptidase that catalyzes the removal of a C-terminal dipeptide from its substrates. When incubated with N-Benzoyl-Gly-His-Leu, ACE specifically hydrolyzes the peptide bond between histidine (His) and leucine (Leu). This reaction releases the dipeptide Histidyl-Leucine (His-Leu) and the N-terminally protected fragment, N-Benzoyl-Glycine (hippuric acid).<sup>[10][11]</sup>

The rate of His-Leu formation is directly proportional to the ACE activity present in the sample, providing a reliable measure of the enzyme's catalytic function.<sup>[12]</sup>



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Caption: Enzymatic cleavage of N-Benzoyl-Gly-His-Leu by ACE and subsequent detection.

## Detection Methodologies

The quantification of ACE activity using this substrate can be achieved through several methods, most commonly via fluorometry or high-performance liquid chromatography (HPLC).

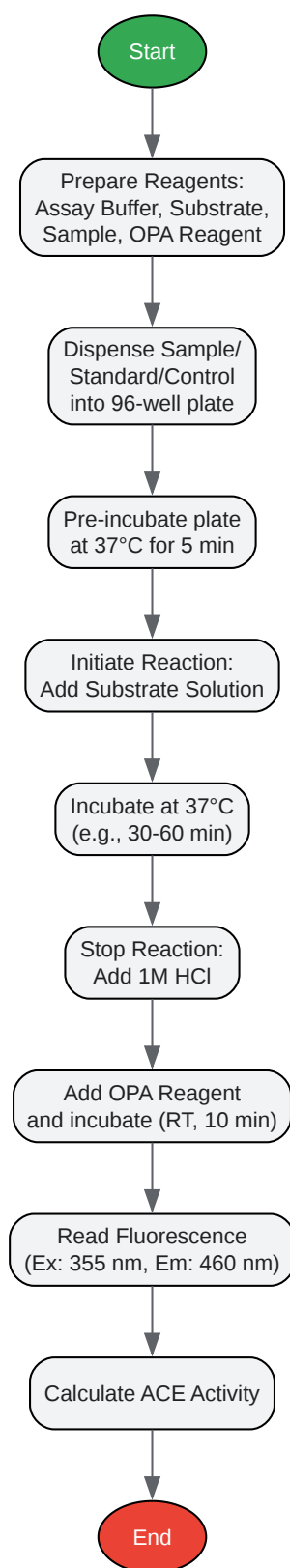
- **Fluorometric Assay:** This is the most common method due to its high sensitivity and suitability for high-throughput formats. The released His-Leu dipeptide contains a primary amine that can react with a fluorogenic reagent, such as o-phthalaldehyde (OPA) or fluorescamine, to produce a highly fluorescent product.<sup>[10][11]</sup> The intensity of the fluorescence is then measured and is directly proportional to the amount of His-Leu produced.
- **HPLC-Based Assay:** This method offers high specificity and can directly measure the formation of N-Benzoyl-Glycine or the disappearance of the N-Benzoyl-Gly-His-Leu substrate.<sup>[10]</sup> While more time-consuming than fluorometric assays, it is less prone to interference from other compounds in complex biological samples.

## Experimental Protocol: Fluorometric ACE Activity Assay

This section provides a detailed, self-validating protocol for measuring ACE activity in a 96-well plate format using N-Benzoyl-Gly-His-Leu and OPA-based detection. The causality behind each step is explained to ensure both accuracy and reproducibility.

## Rationale for Experimental Design

The assay is designed to be a kinetic or endpoint measurement of product formation under conditions that ensure the enzyme is the rate-limiting factor. The use of a borate buffer maintains an optimal pH for ACE activity (typically pH 8.3). The OPA derivatization step is performed under alkaline conditions and is stopped with acid, which stabilizes the fluorescent product for reliable measurement.



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